1-[(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)SULFONYL]-2-PYRROLIDINECARBOXYLIC ACID
Overview
Description
1-[(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)SULFONYL]-2-PYRROLIDINECARBOXYLIC ACID is a complex organic compound that features a quinoxaline ring system fused with a sulfonyl group and a proline moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)SULFONYL]-2-PYRROLIDINECARBOXYLIC ACID typically involves multiple steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal or diketones under acidic conditions.
Sulfonylation: The quinoxaline derivative is then subjected to sulfonylation using reagents like sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Coupling with Proline: The sulfonylated quinoxaline is then coupled with proline using peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)SULFONYL]-2-PYRROLIDINECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The quinoxaline ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
1-[(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)SULFONYL]-2-PYRROLIDINECARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a dipeptidyl peptidase-IV (DPP-4) inhibitor, which could be useful in the treatment of type 2 diabetes mellitus.
Biological Studies: The compound’s interactions with various enzymes and receptors are studied to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: It is used as a probe to study sulfonylation reactions and the behavior of quinoxaline derivatives in biological systems.
Mechanism of Action
The mechanism of action of 1-[(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)SULFONYL]-2-PYRROLIDINECARBOXYLIC ACID involves its interaction with specific molecular targets:
DPP-4 Inhibition: The compound binds to the active site of DPP-4, inhibiting its activity and thereby increasing insulin secretion and lowering blood glucose levels.
Molecular Pathways: It affects the insulin signaling pathway, enhancing glucose uptake and utilization in cells.
Comparison with Similar Compounds
Similar Compounds
1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: Similar structure but with different substituents on the quinoxaline ring.
6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl derivatives: Compounds with a similar dioxo-tetrahydro structure but different core rings.
Uniqueness
1-[(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)SULFONYL]-2-PYRROLIDINECARBOXYLIC ACID is unique due to its specific combination of a quinoxaline ring, sulfonyl group, and proline moiety, which imparts distinct biological activities and chemical properties.
Properties
IUPAC Name |
1-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6S/c17-11-12(18)15-9-6-7(3-4-8(9)14-11)23(21,22)16-5-1-2-10(16)13(19)20/h3-4,6,10H,1-2,5H2,(H,14,17)(H,15,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTSOTGWOQPWON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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